

Domiphen Bromide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Domiphen Bromide

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Introduction

Domiphen bromide, with the chemical name N,N-dimethyl-N-(2-phenoxyethyl)dodecan-1-aminium bromide, is a quaternary ammonium compound widely recognized for its antiseptic and disinfectant properties. As a cationic surfactant, it is utilized in a variety of pharmaceutical and cosmetic formulations, including lozenges, oral rinses, and topical antimicrobial preparations. Its efficacy stems from its ability to disrupt microbial cell membranes, leading to the leakage of cellular contents and subsequent cell death. This technical guide provides an in-depth overview of the physical and chemical properties of **domiphen bromide**, detailed experimental protocols for its analysis, and a summary of its mechanism of action.

Physical and Chemical Properties

The physical and chemical properties of **domiphen bromide** are summarized in the tables below, providing a consolidated resource for researchers and developers.

Table 1: General and Physical Properties of Domiphen Bromide

Property	Value	Reference(s)
Molecular Formula	C ₂₂ H ₄₀ BrNO	[1]
Molecular Weight	414.5 g/mol	[1]
Appearance	Colorless or faintly yellow, crystalline flakes.[2][3]	[2][3]
Melting Point	112-113 °C	[4]
Solubility	Freely soluble in water and in ethanol (96%); soluble in acetone.[2][3]	[2][3]
pKa (Strongest Basic)	-4.9 (Predicted)	[5]
logP	2.17 (Predicted)	[5]

Table 2: Chromatographic and Spectroscopic Properties of Domiphen Bromide

Property	Value	Reference(s)
UV λmax (in Acetonitrile)	275 nm	[2]
IR Spectrum	The infrared absorption spectrum is concordant with the reference spectrum of domiphen bromide.	[2][3]
¹ H NMR Spectrum	Predicted spectra are available.	[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and quality control of **domiphen bromide** in research and manufacturing settings.

Identification of Domiphen Bromide (as per British Pharmacopoeia 2025)

A. Infrared Absorption Spectrophotometry:

- Objective: To confirm the identity of the substance by comparing its infrared absorption spectrum with that of a reference standard.
- Method: Prepare the sample and a reference standard of **domiphen bromide**. Record the infrared absorption spectra and compare them. The spectrum obtained from the sample should be concordant with the spectrum of the reference standard.[\[2\]](#)[\[3\]](#)

B. Colorimetric Identification:

- Objective: To produce a characteristic color reaction.
- Method: Dissolve 10 mg of the substance in 10 mL of water. Add 0.1 mL of a 0.5% w/v solution of eosin and 100 mL of water.
- Expected Result: An intense pink color is produced.[\[2\]](#)[\[3\]](#)

C. Test for Bromides:

- Objective: To confirm the presence of the bromide ion.
- Method: The substance should yield the reactions characteristic of bromides as detailed in the appendices of the British Pharmacopoeia.[\[2\]](#)[\[3\]](#)

Assay of Domiphen Bromide (as per British Pharmacopoeia 2025)

- Objective: To determine the purity of **domiphen bromide**.
- Method:
 - Dissolve 2 g of the substance in sufficient water to produce 100 mL.
 - Transfer 25 mL of this solution to a separating funnel.

- Add 25 mL of chloroform, 10 mL of 0.1M sodium hydroxide, and 10 mL of a freshly prepared 5% w/v solution of potassium iodide.
- Shake well, allow the layers to separate, and discard the chloroform layer.
- Wash the aqueous layer with three successive 10 mL quantities of chloroform and discard the chloroform solutions.
- Add 40 mL of hydrochloric acid, allow to cool, and titrate with 0.05M potassium iodate until the deep brown color is discharged.
- Add 2 mL of chloroform and continue the titration, shaking vigorously, until the chloroform layer no longer changes color.
- Perform a blank titration using a mixture of 10 mL of the freshly prepared potassium iodide solution, 20 mL of water, and 40 mL of hydrochloric acid.
- Calculation: The difference between the titrations represents the amount of potassium iodate required. Each mL of 0.05M potassium iodate is equivalent to 41.45 mg of $C_{22}H_{40}BrNO$.[\[2\]](#)

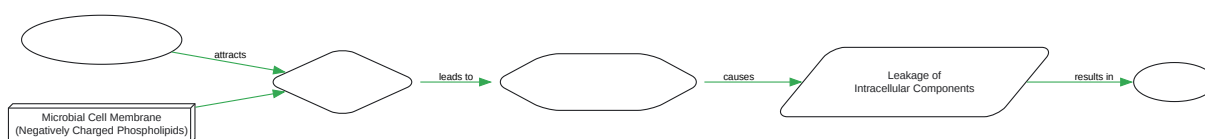
Stability-Indicating HPLC Method for Forced Degradation Studies

- Objective: To develop and validate a stability-indicating HPLC method for the determination of **domiphen bromide** and its degradation products.
- Chromatographic Conditions:
 - Column: Inertsil ODS-3.
 - Mobile Phase: Acetonitrile and perchloric acid solution (70:30, v/v).
 - Detection Wavelength: 275 nm.
 - Column Temperature: 25 °C.
- Forced Degradation Conditions:

- Acidic: 1 N HCl.
- Basic: 0.5 N NaOH.
- Oxidative: 30% H₂O₂.
- Thermal, Photolytic, and Neutral Hydrolysis: As per ICH guidelines.
- Procedure: A stock solution of **domiphen bromide** (1000 µg/mL) is prepared and subjected to the various stress conditions. The resulting solutions are then analyzed by the validated HPLC method to separate the intact drug from any degradation products.[2][3][7]

Signaling Pathways and Mechanism of Action

The primary mechanism of action of **domiphen bromide** is the disruption of microbial cell membranes. As a quaternary ammonium compound, the positively charged nitrogen atom interacts with the negatively charged components of the cell membrane, such as phospholipids. This interaction leads to the integration of the molecule into the lipid bilayer, increasing its permeability. The subsequent leakage of essential intracellular components, such as ions and nucleotides, disrupts cellular homeostasis and leads to cell death.

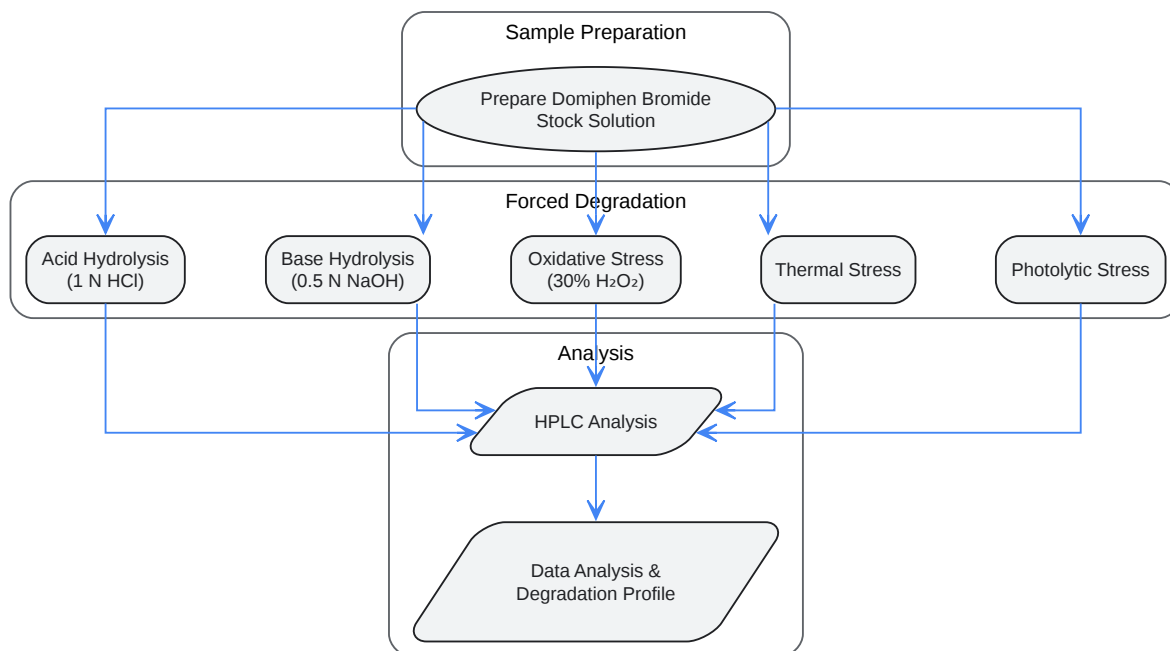


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Caption: Mechanism of Action of **Domiphen Bromide**.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a forced degradation study of **domiphen bromide** using HPLC, as described in the protocol above.



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Caption: Forced Degradation Study Workflow.

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